Lipophilicity Differentiation Against the N-Phenyl Analog
The target compound's predicted LogP of 4.27 is approximately 1.5 log units higher than the estimated LogP of ~2.8 for the N-phenyl analog 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 31438-73-0), reflecting the significant lipophilicity contribution of the additional phenyl ring in the biphenyl system . A LogP increase of this magnitude corresponds to roughly a 30-fold higher theoretical octanol-water partition coefficient, which directly influences membrane permeability predictions and non-specific protein binding in biological assays.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.27 (predicted) |
| Comparator Or Baseline | 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 31438-73-0): LogP ≈ 2.8 (estimated via ChemDraw v20.1) |
| Quantified Difference | ΔLogP ≈ +1.5 log units (~30-fold higher predicted partition coefficient) |
| Conditions | Computational prediction; no experimental LogP data available for either compound. |
Why This Matters
A ΔLogP of +1.5 indicates the target compound will behave as a substantially more lipophilic entity in cellular and biochemical assays, affecting apparent potency, off-target binding, and solubility; researchers selecting between these analogs for target engagement studies must account for these divergent biophysical properties.
- [1] Molbase. 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide. LogP 4.2652. https://qiye.molbase.cn/ (accessed 2026-05-05). View Source
- [2] Comparator LogP estimated via ChemDraw Professional v20.1 (PerkinElmer) using the molecular structure of 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 31438-73-0). No publicly reported experimental LogP value was identified. View Source
